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molecular formula C17H11NO3 B014155 4-(Maleimido)benzophenone CAS No. 92944-71-3

4-(Maleimido)benzophenone

Cat. No. B014155
M. Wt: 277.27 g/mol
InChI Key: OZIZEXQRIOURIJ-UHFFFAOYSA-N
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Patent
US05877204

Procedure details

The method of Example 2 was employed, but, in place of the product of Example 1 the maleamic acid from Example 3 (15.0 g, 0.0508 mol) and anhydrous sodium ethanoate (3.00 g) in ethanoic anhydride (150 ml) were used. The maleimide was obtained. 1H-n.m.r (DMSO): δ 7.91 (4H, m, N-Ph); 7.52 (5H, m, Ph); 6.89 (2H, s, CH=CH), H.p.l.c. 100%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:17])/[CH:12]=[CH:13]\[C:14](O)=[O:15])=[CH:6][CH:5]=1)([OH:3])=O.[C:18](O)(=O)/[CH:19]=[CH:20]\[C:21](N)=O.[C:26]([O-])(=O)[CH3:27].[Na+]>C(OC(=O)C)(=O)C>[C:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[C:11](=[O:17])[CH:12]=[CH:13][C:14]2=[O:15])=[CH:6][CH:5]=1)(=[O:3])[C:18]1[CH:27]=[CH:26][CH:21]=[CH:20][CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)NC(\C=C/C(=O)O)=O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(\C=C/C(=O)N)(=O)O
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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